ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.15691181 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, which share a similar structure, have tunable photophysical properties . This suggests that the compound may interact with its targets by influencing their optical characteristics. More research is required to confirm this hypothesis and to understand the exact mode of action.
Biochemical Pathways
Compounds with similar structures have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials
Result of Action
Compounds with similar structures have been identified as strategic compounds for optical applications , suggesting that this compound may have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the photophysical properties of similar compounds can be tuned , suggesting that environmental factors such as light could potentially influence the action of this compound
Biological Activity
Ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate, a compound with the CAS number 1040652-67-2, belongs to a class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H24N4O3S
- Molecular Weight : 460.5 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core linked to an acetamido group and an ethyl substitution on the phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as Pim-1 and Flt-3 kinases. These kinases are crucial in regulating cell growth and survival pathways in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammatory responses. This is particularly relevant for compounds targeting interleukin receptor-associated kinase (IRAK4), which plays a significant role in inflammatory signaling .
- Antitumor Activity : Several studies have highlighted the potential of pyrazole derivatives in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antitumor Activity
A study evaluating a series of pyrazolo[1,5-a]pyrimidine compounds demonstrated that certain derivatives exhibited nanomolar inhibitory activity against Pim-1. These compounds also showed significant suppression of BAD protein phosphorylation and inhibited colony formation in cancer cell lines at submicromolar concentrations, indicating their potential as therapeutic agents against malignancies .
Study 2: Anti-inflammatory Potential
Research on pyrazole derivatives has indicated their efficacy in reducing inflammation markers in vitro. Compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in cellular models, showcasing their potential for treating inflammatory diseases .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazolo ring significantly influenced the biological activity of these compounds. Substituents such as ethyl groups on the phenyl ring enhanced the potency against specific kinases while maintaining selectivity over other targets .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-17-8-10-18(11-9-17)21-15-22-24(26-12-13-29(22)28-21)33-16-23(30)27-20-7-5-6-19(14-20)25(31)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXLUXQLZIHPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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